L-783277 is a naturally occurring resorcylic acid lactone (RAL) initially identified for its kinase inhibitory activity. [, , , , , , , , , , , ] It belongs to a family of compounds known for diverse biological activities, including antitumor, antifungal, and immunosuppressive effects. [] L-783277 specifically demonstrates potent inhibitory activity against various kinases, making it a valuable tool in scientific research for studying kinase signaling pathways and developing potential therapeutic agents. [, , , , , ]
Synthesis Analysis
Convergent Assembly: One approach involves the convergent assembly of three key building blocks: (1) a protected (S)-glycidol derivative, (2) a 2,4-dihydroxy-6-methyl benzoic acid derivative, and (3) a (Z)-iodoalkene. [] The synthesis utilizes Suzuki coupling, Mitsunobu-based macrolactonization, and allylic oxidation as key steps to construct the L-783277 framework. []
Intramolecular Base-Mediated Macrolactonization: Another strategy employs an intramolecular base-mediated macrolactonization reaction to build the macrolactone core. [] This approach features an enantiopure alkyne addition to an aldehyde followed by Z-selective partial reduction to construct the characteristic C7'-C8' olefinic unsaturation of L-783277. []
Divergent Synthesis from Benzylic Sulfide Intermediate: A divergent synthetic route has been explored to access L-783277 and other related RALs. [] This method uses a common benzylic sulfide intermediate that can be selectively transformed into macrocycles bearing an alkane, alkene, or epoxide at the benzylic position, allowing access to diverse RAL structures. []
Molecular Structure Analysis
L-783277 features a 14-membered macrolactone ring system incorporating a resorcylic acid moiety. [, , , , , , , , , , , ] The molecule contains a chiral center at the C6' position and a Z-configured double bond at the C7'-C8' position. [, , ] Structural modifications, particularly at the C4' and C5' hydroxyl groups and the C7'-C8' double bond geometry, significantly influence the kinase inhibitory activity and selectivity profile of L-783277. [, ]
Chemical Reactions Analysis
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is employed to connect the aromatic building block containing the resorcylic acid moiety with the alkenyl iodide fragment, forming the C8'-C9' bond. []
Mitsunobu Reaction: This reaction facilitates the formation of the macrolactone ring by activating the C1 carboxyl group of the resorcylic acid derivative and enabling its intramolecular reaction with the C13' hydroxyl group. []
Allylic Oxidation: This transformation introduces the C6' hydroxyl group, employing reagents like polymer-bound IBX to selectively oxidize the allylic position. []
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction constructs the C7'-C8' double bond with high E-selectivity in the synthesis of the related RAL, L-783290. []
Partial Reduction of Alkynes: This reaction, often using Lindlar's catalyst, achieves the Z-selective reduction of an alkyne intermediate to afford the Z-configured C7'-C8' double bond of L-783277. []
Mechanism of Action
L-783277 acts as a potent, irreversible inhibitor of specific kinases. [, , ] Although the exact mechanism of action can vary depending on the target kinase, it generally involves covalent modification of the kinase active site. The α,β-unsaturated ketone system within the macrolactone ring is believed to be crucial for its irreversible inhibitory activity. [, ] The C4' hydroxyl group has been implicated in forming a crucial hydrogen bond interaction with Arg334 within the ATP-binding site of ALK1, contributing to the compound's inhibitory potency. []
Applications
Kinase Inhibition Studies: L-783277 serves as a valuable research tool for investigating the biological roles of specific kinases. [, , ] Its ability to potently and selectively inhibit kinases like ALK1, VEGFR2, and FLT3 makes it useful for dissecting signaling pathways and identifying potential therapeutic targets for diseases like cancer and cardiovascular disorders. [, ]
Development of Selective Kinase Inhibitors: L-783277 serves as a lead compound for developing novel kinase inhibitors with improved potency, selectivity, and pharmacological properties. [, , ] Structural modifications of L-783277 have led to the identification of derivatives with enhanced activity against specific kinases. [, ]
Angiogenesis and Lymphangiogenesis Research: L-783277 and its derivatives have shown promising activity in inhibiting angiogenesis (formation of new blood vessels) and lymphangiogenesis (formation of lymphatic vessels). [, ] This makes them potential candidates for developing therapies targeting diseases associated with abnormal blood vessel formation, such as cancer and eye diseases. [, ]
Related Compounds
Compound Description: This analogue of L-783277 lacks the hydroxyl group at the 5' position. Surprisingly, it retains significant kinase inhibitory activity, exhibiting low nanomolar IC50 values against sensitive kinases, comparable to L-783277 itself. The selectivity profile of this analogue is also very similar to L-783277 within the tested panel of 39 kinases .
Relevance: The 5'-deoxy analogue demonstrates that the 5'-hydroxyl group is not essential for L-783277's kinase inhibitory activity or selectivity. This finding is crucial for understanding the structure-activity relationship of L-783277 and designing second-generation inhibitors .
4',5'-Dideoxy Analogue of L-783277
Compound Description: This analogue lacks both the 4'- and 5'-hydroxyl groups of L-783277. Unlike the 5'-deoxy analogue, removing both hydroxyl groups significantly diminishes kinase inhibitory activity .
Relevance: The substantial reduction in activity observed with the 4',5'-dideoxy analogue highlights the importance of at least one of these hydroxyl groups for the potency of L-783277. This information contributes to understanding the essential structural features for L-783277's activity .
Compound Description: This compound is a geometric isomer of the 5'-deoxy analogue of L-783277, where the double bond between C7' and C8' is in the E configuration instead of the naturally occurring Z configuration .
Relevance: Changing the double bond geometry from Z to E in the 5'-deoxy analogue leads to a considerable decrease in kinase inhibitory activity compared to both L-783277 and the 5'-deoxy analogue with the Z configuration. This result indicates that the Z configuration at this double bond is crucial for the optimal activity of L-783277 and its analogues .
L-783290
Compound Description: L-783290 is another naturally occurring α,β-enone-containing resorcylic acid lactone (RAL) . The structure of L-783290 is closely related to L-783277.
Relevance: The structural similarities between L-783290 and L-783277 suggest potential overlap in their biological targets and activities. Research involving the synthesis and study of both compounds can offer insights into the structure-activity relationships of RALs and contribute to developing novel therapeutic agents .
Compound 17 (SAR study derivative)
Compound Description: Compound 17 is a synthetic derivative of L-783277, designed with a rigidifying phenyl ring incorporated into the 14-membered chiral resorcylic acid lactone system . This compound shows excellent kinase selectivity against a panel of 335 kinases, in contrast to L-783277, and inhibits VEGFR3, VEGFR2, and FLT3 with single-digit nanomolar IC50 values .
Relevance: Compound 17 demonstrates improved kinase selectivity compared to L-783277, making it a promising lead for developing targeted therapies. The incorporation of a phenyl ring highlights a potential modification strategy for enhancing the selectivity profile of L-783277-based inhibitors .
Compound Description: Compound 21 is a stereoisomer of compound 17, possessing high potency against VEGFR3 (IC50 = 9 nM) and selectivity over VEGFR2 and FLT3 .
Relevance: The distinct activity profile of compound 21 compared to compound 17, both derived from L-783277, underscores the importance of stereochemistry in determining the biological activity and selectivity of these compounds. Investigating stereoisomers within this class of compounds is crucial for optimizing their therapeutic potential .
LL-Z1640-2
Compound Description: LL-Z1640-2 is another member of the resorcylic acid lactone family. It is structurally related to both L-783277 and hypothemycin .
Relevance: The synthesis of LL-Z1640-2, along with L-783277 and hypothemycin, through a divergent approach highlights the versatility of synthetic strategies for accessing diverse resorcylic acid lactone derivatives. This approach enables the exploration of a broader chemical space for identifying compounds with potentially valuable biological activities .
Compound Description: Hypothemycin is a naturally occurring resorcylic acid lactone known for its irreversible kinase inhibitory activity. It shares structural similarities with L-783277, particularly the presence of a cis-enone moiety .
Relevance: Both hypothemycin and L-783277 belong to the resorcylic acid lactone family and exhibit kinase inhibitory activities. Comparing their structures and activities can provide valuable insights into the pharmacophore responsible for their biological effects. The presence of the cis-enone group in both molecules suggests its potential role in the mechanism of kinase inhibition .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective endothelin B (ETB) receptor antagonist IRL-2500 is a potent and selective endothelin-B receptor antagonist. IRL-2500 inhibited the binding of [125I]-endothelin-1 (ET-1) to human ETB (IC50 1.3 +/- 0.2 nM) and ETA (IC50 94 +/- 3 nM) receptors expressed in transfected Chinese hamster ovary (CHO) cells. In in vitro studies, IRL 2500 inhibited the sarafotoxin S6c (STX6c)-mediated contraction of the dog saphenous vein (pKb 7.77) and the STX6c-induced relaxation of the preconstricted rabbit mesenteric artery (pKb 6.92). IRL 2500 also attenuated the IRL 1620-mediated increase in renal vascular resistance (RVR) in the anesthetized rat.
Irofulven is a member of cyclohexenones. A novel anti-cancer compound synthesized by scientists at the University of California, San Diego more than a decade ago from toxins of the poisonous jack-o-lantern mushroom, has been granted “fast track” status by the U.S. Food and Drug Administration (FDA) after demonstrating promise against one of the most deadly cancers. MGI-114 (Irofulven) is currently being developed by MGI PHARMA, Inc., an emerging oncology-focused pharmaceutical company based in Minneapolis. Phase III clinical trials involving the drug have been underway since early 2001 at sites in the U.S. and Europe. Irofulven is a semisynthetic sesquiterpene derivative of illudin S, a natural toxin isolated from the fungus Omphalotus illudens. Irofulven alkylates DNA and protein macromolecules, forms adducts, and arrests cells in the S-phase of the cell cycle. This agent requires NADPH-dependent metabolism by alkenal/one oxidoreductase for activity. Irofulven is more active in vitro against tumor cells of epithelial origin and is more resistant to deactivation by p53 loss and MDR1 than other alkylating agents. (NCI04)
Iron Sorbitex is indicated for the treatment of Iron Sorbitex deficiency anemia in patients with chronic kidney disease. Iron Sorbitex is an Iron Sorbitex replacement product indicated for the treatment of Iron Sorbitex deficiency anemia in patients with chronic kidney disease.
BRX-235 (iroxanadine) is a a novel small molecule synthesized by Biorex, Hungary that acts as a cardioprotective agent. It induces phosphorylation of p38 SAPK, which plays an important role in EC homeostasis. endothelial cell (EC). EC function plays a central role in vascular diseases (e.g. atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, peripheral arterial disease). BRX-235 also causes translocation of calcium-dependent protein kinase C isoform to membranes.
Irosustat has been investigated for the treatment of Metastatic Breast Cancer and Locally Advanced Breast Cancer. Irosustat is steroid sulfatase inhibitor BN 83495 selectively binds to and inhibits steroid sulfatase (STS), which may inhibit the production of locally active estrogens and so inhibit estrogen-dependent cell growth in tumor cells, such as those of the breast, ovary, and endometrium. STS is a cytoplasmic enzyme responsible for the conversion of circulating inactive estrone sulfate and estradiol sulfate to biologically active unconjugated estrone and estradiol, respectively.
iRucaparib-AP6 is a potent and selective small-molecule degrader of PARP1. iRucaparib-AP6 blocks the enzymatic activity of PARP1 in vitro, and PARP1-mediated poly-ADP-ribosylation signaling in intact cells. This strategy mimics PARP1 genetic depletion, which enables the pharmacological decoupling of PARP1 inhibition from PARP1 trapping. Finally, by depleting PARP1, iRucaparib-AP6 protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death. In summary, these compounds represent 'non-trapping' PARP1 degraders that block both the catalytic activity and scaffolding effects of PARP1, providing an ideal approach for the amelioration of the various pathological conditions caused by PARP1 hyperactivation.